Ardeemin

描述

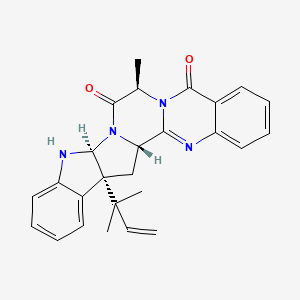

This compound has been reported in Aspergillus fischeri with data available.

isolated from Aspergillus fischeri; structure in first source

Structure

2D Structure

3D Structure

属性

分子式 |

C26H26N4O2 |

|---|---|

分子量 |

426.5 g/mol |

IUPAC 名称 |

(1S,12R,15S,23R)-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione |

InChI |

InChI=1S/C26H26N4O2/c1-5-25(3,4)26-14-20-21-27-18-12-8-6-10-16(18)23(32)29(21)15(2)22(31)30(20)24(26)28-19-13-9-7-11-17(19)26/h5-13,15,20,24,28H,1,14H2,2-4H3/t15-,20+,24+,26-/m1/s1 |

InChI 键 |

DNOJISVGBFLJOQ-BXVKCURFSA-N |

手性 SMILES |

C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |

规范 SMILES |

CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |

同义词 |

ardeemin |

产品来源 |

United States |

Discovery and Isolation of Ardeemin

Ardeemin FQ

The trimodular NRPS enzyme, ArdA, is responsible for assembling the three amino acid building blocks (anthranilate, L-alanine, and L-tryptophan) into a linear tripeptidyl thioester. nih.gov This intermediate is then cyclized by the C-terminal condensation (CT) domain of ArdA to form a tricyclic fumiquinazoline (FQ) regioisomer specifically termed this compound FQ. nih.govrsc.org this compound FQ serves as the direct precursor for the subsequent prenylation and cyclization steps that yield this compound. nih.govnih.govacs.org this compound FQ has the molecular formula C21H18N4O2 and a monoisotopic mass of 358.14297583 Da. nih.govuni.lu

Identification of Diastereomers and Enantiomers of Biosynthetic Intermediates

During the synthesis of this compound FQ for use as a standard in biosynthetic studies, researchers observed the formation of pairs of diastereomers. nih.gov This occurred despite the use of enantiopure amino acids, suggesting epimerization at the two asymmetric centers. nih.gov These diastereomers were separable by reverse phase HPLC into pairs of enantiomers: this compound FQ/ent-ardeemin FQ and dia-ardeemin FQ/dia,ent-ardeemin FQ. nih.gov The availability of synthetic this compound FQ and its diastereomers was crucial for identifying the proposed biosynthetic intermediate in A. fischeri extracts and for matching the natural diastereomer to a synthetic enantiomer. nih.gov

Genetic and Biochemical Validation of Biosynthetic Genes

Gene Deletion Studies

Genetic deletion studies have been instrumental in validating the roles of specific genes in this compound biosynthesis. Deletion of the ardA and ardB genes in A. fischeri has been shown to abolish or significantly reduce the production of this compound and related metabolites, including 5-N-acetylthis compound. nih.govacs.orgescholarship.org Analysis of the metabolites produced by the parent strain compared to the deletion mutants allows researchers to confirm that the ardABC gene cluster is indeed responsible for this compound biosynthesis. nih.govescholarship.org For example, extracted metabolites from the parent A. fischeri culture show detectable peaks corresponding to this compound, 5-N-acetylthis compound, and this compound FQ, whereas these peaks are absent or reduced in the deletion mutants. nih.govacs.org

In Vitro Enzymatic Assays

Biochemical characterization of the purified enzymes involved in the pathway provides further validation of their catalytic roles. In vitro enzymatic assays have been conducted with purified ArdA and ArdB. nih.govescholarship.org Assays with purified ArdA, the NRPS, in the presence of the amino acid building blocks (anthranilate, L-alanine, and L-tryptophan) and cofactors like ATP and MgSO4, allow for the reconstitution of the initial steps of the pathway and the potential detection of intermediates like the linear tripeptide or cyclized this compound FQ. nih.gov Similarly, in vitro assays with purified ArdB, the prenyltransferase, using synthetic this compound FQ and dimethylallyl diphosphate (B83284) (DMAPP) as substrates, have demonstrated its ability to convert this compound FQ to this compound via prenylation and intramolecular cyclization. nih.govnih.govacs.org These biochemical studies complement the genetic data and provide direct evidence for the enzymatic steps involved in this compound biosynthesis. nih.gov

Comparative Biosynthetic Pathways

The biosynthesis of this compound shares some similarities but also exhibits key distinctions when compared to the biosynthetic pathways of other fungal indole (B1671886) alkaloids, particularly fumiquinazolines and tryptoquialanines. nih.govnih.govrsc.org These comparisons highlight the diverse strategies employed by fungi to generate structural complexity from similar building blocks. nih.gov

Parallels with Fumiquinazoline Biosynthesis

This compound and fumiquinazolines are both peptidyl alkaloids derived from anthranilate, alanine (B10760859), and tryptophan. nih.govnih.gov The initial steps in their biosynthesis involve the action of trimodular NRPS enzymes. nih.govnih.gov In A. fischeri, the trimodular NRPS ArdA is responsible for assembling the three building blocks into a tricyclic intermediate. nih.govnih.gov This intermediate, termed this compound fumiquinazoline (this compound FQ), is a regioisomer of the fumiquinazoline F intermediate found in fumiquinazoline biosynthesis. nih.govnih.gov

A key parallel lies in the use of a tricyclic pyrazinoquinazolinone intermediate. nih.gov However, the order of amino acid incorporation by the NRPS differs between the this compound and fumiquinazoline pathways. While fumiquinazoline and tryptoquialanine (B1250213) pathways typically incorporate amino acids in the order Anthranilate-Tryptophan-Alanine, the this compound-forming NRPS (ArdA) is proposed to act in the order Anthranilate-Alanine-Tryptophan. nih.gov Both pathways involve cyclization of the tripeptide by a terminal condensation (CT) domain of the NRPS. nih.gov

Comparisons with Tryptoquialanine Biosynthesis

Similar to fumiquinazolines, tryptoquialanine is another quinazoline-containing indole alkaloid whose biosynthesis involves a trimodular NRPS (TqaA) that assembles anthranilate, tryptophan, and alanine, leading to the intermediate fumiquinazoline F. nih.govrsc.orgresearchgate.net

The divergence in the this compound pathway compared to both fumiquinazoline and tryptoquialanine biosynthesis occurs in the subsequent tailoring steps. nih.govnih.gov In fumiquinazoline and tryptoquialanine pathways, the indole ring of the intermediate (fumiquinazoline F) undergoes epoxidation. nih.govrsc.org In contrast, the this compound pathway involves prenylation of the tricyclic this compound FQ intermediate by the prenyltransferase ArdB. nih.govnih.govacs.org This prenylation occurs at the C2 position of the tryptophan-derived indole moiety and is followed by an intramolecular capture by an amide NH group of the fumiquinazoline ring, leading to the formation of the hexacyclic this compound scaffold. nih.govnih.govacs.org This distinct prenylation-induced cyclization mechanism is a key difference that generates the unique this compound structure. nih.govnih.gov

Biosynthetic Engineering and Heterologous Expression

Biosynthetic engineering and heterologous expression techniques have been employed to study the this compound pathway, produce this compound derivatives, and explore the potential for generating novel compounds. uni-marburg.deresearchgate.netupf.edudntb.gov.ua

Production of this compound Derivatives via Pathway Reconstruction

Reconstitution of the this compound biosynthetic pathway in heterologous hosts allows for the production of this compound and its derivatives, as well as the investigation of enzyme function. researchgate.netupf.edunih.gov By expressing the genes involved in this compound biosynthesis (e.g., ardA and ardB) in a suitable host, researchers can produce the target compound and intermediate molecules like this compound FQ. nih.govnih.govupf.edu

Studies have shown that expressing the this compound biosynthetic genes from Aspergillus udagawae in a heterologous host like Aspergillus oryzae can lead to the production of this compound FQ and several acetylated and hydroxylated this compound derivatives. researchgate.netupf.edu This demonstrates the potential for generating structural diversity through pathway reconstruction and the activity of additional tailoring enzymes present in the host or introduced into the system. researchgate.netupf.edu Furthermore, investigating the activity of prenyltransferases from other biosynthetic gene clusters on this compound FQ has shown that these enzymes can also prenylate this intermediate, leading to the production of new prenylated tripeptide derivatives. uni-marburg.de

Use of Aspergillus oryzae and Saccharomyces cerevisiae as Host Systems

Aspergillus oryzae and Saccharomyces cerevisiae are commonly used host systems for the heterologous expression of fungal biosynthetic gene clusters. researchgate.netuni-marburg.dedntb.gov.uaresearchgate.netfrontiersin.org Aspergillus oryzae is recognized as an effective host for investigating fungal secondary metabolite biosynthetic pathways due to its high productivity and genetic tractability. researchgate.netuni-marburg.deresearchgate.net It has been successfully used to express the this compound biosynthetic genes from A. udagawae, resulting in the production of this compound FQ and various derivatives. researchgate.netupf.edu

Chemical Synthesis and Synthetic Methodologies of Ardeemin

Total Synthesis Approaches for Ardeemin and its Analogues

Synthesis from L-Tryptophan

L-Tryptophan serves as a common and important chiral starting material in several total syntheses of (-)-ardeemin and its analogues, leveraging its inherent stereochemistry to establish key chiral centers in the target molecule nih.govnih.govnih.govguidetopharmacology.orgciteab.comuni.lunih.gov. Synthetic routes initiating from L-tryptophan often involve a series of transformations to build the complex polycyclic framework of this compound. For instance, one synthesis route from L-tryptophan involved a 20-step sequence to yield the target compound nih.govnih.govnih.govguidetopharmacology.org. The use of L-tryptophan allows for the stereocontrolled introduction of the pyrroloindoline core, which is central to the this compound structure nih.govguidetopharmacology.org.

Multi-Step Cascade Reactions for Core Scaffold Assembly

Intermolecular Cyclopropanation, Ring Opening, and Ring Closure Strategies

A key step in the synthesis of the chiral 3-substituted hexahydropyrrolo[2,3-b]indole core, a fundamental structural element of this compound, involves a newly developed three-step one-pot cascade reaction nih.govnih.govnih.govguidetopharmacology.orgnih.govscitoys.com. This cascade sequence typically begins with an intermolecular cyclopropanation reaction between a suitable precursor, such as an oxazolidinone derivative, and a diazoester nih.govnih.govguidetopharmacology.org. The resulting cyclopropane (B1198618) intermediate then undergoes a ring opening, followed by a ring closure to assemble the desired hexahydropyrrolo[2,3-b]indole scaffold nih.govnih.govguidetopharmacology.orgscitoys.com. This cascade strategy is particularly effective in creating multiple stereocenters in a single operation, contributing significantly to the stereochemical complexity of this compound nih.govguidetopharmacology.org.

Stereoselective Synthesis of Key Intermediates

The stereoselective synthesis of key intermediates is paramount in the total synthesis of (-)-ardeemin to ensure the correct absolute and relative configuration of the multiple stereocenters present in the molecule nih.govnih.govnih.govguidetopharmacology.org. The use of chiral starting materials like L-tryptophan is one approach to introduce chirality early in the synthesis nih.govnih.govnih.govguidetopharmacology.org. Furthermore, the development of stereoselective reactions, such as the cascade sequence involving cyclopropanation, ring opening, and ring closure, allows for the controlled formation of new chiral centers with high diastereoselectivity nih.govguidetopharmacology.org. Other stereoselective methods for constructing the pyrroloindoline core have also been explored in the context of related natural products nih.govscience.gov.

Strategies for Installing Prenyl Groups

The installation of prenyl (or isoprenyl) groups is a crucial step in the synthesis of this compound, as these moieties are integral to its structure and biological activity uni.luctdbase.orgnih.govfishersci.ptchem960.comfigshare.com. Various strategies have been developed for introducing these lipophilic substituents, often at specific positions on the indole (B1671886) or pyrroloindoline core. Biosynthetically, this step is catalyzed by a prenyltransferase enzyme fishersci.ptpnas.org. In synthetic routes, different chemical methods are employed for this "reverse prenylation" chem960.comfigshare.comnih.govjst.go.jpchem960.com.

Silver-Promoted Friedel–Crafts Reactions

A highly efficient strategy for installing the isoprenyl group in a concise total synthesis of this compound and its analogues involves a silver-promoted asymmetric Friedel-Crafts reaction uni.luctdbase.orgnih.govchem960.comuni-freiburg.dewikipedia.org. This reaction facilitates the direct alkylation of a bromopyrroloindoline intermediate with a prenyl source, such as prenyl tributylstannane uni.luctdbase.orgnih.govwikipedia.org. The silver catalyst plays a key role in activating the reactants and promoting the formation of the carbon-carbon bond with control over stereochemistry uni.luctdbase.orgnih.gov. This methodology represents a significant improvement in synthetic efficiency compared to earlier routes ctdbase.org.

Synthesis of Biosynthetic Intermediates (e.g., this compound FQ) for Research

The biosynthesis of this compound in Aspergillus fischeri involves a fascinating enzymatic pathway. A key intermediate in this pathway is this compound FQ, a tricyclic pyrazinoquinazolinedione. nih.govnih.govresearchgate.net The biosynthesis starts with the trimodular nonribosomal peptide synthase (NRPS) ArdA, which assembles a tripeptide from anthranilate (Ant), D-alanine (D-Ala), and L-tryptophan (L-Trp). nih.govnih.gov This tripeptide is then cyclized by the C-terminal domain of ArdA to form this compound FQ. nih.gov Subsequently, a prenyltransferase enzyme, ArdB, catalyzes the prenylation of this compound FQ at the C2 position of the tryptophan-derived indole moiety, followed by an intramolecular cyclization to yield the hexacyclic this compound scaffold. nih.govresearchgate.netresearchgate.net

The synthesis of this compound FQ for research purposes can be achieved through methods analogous to the synthesis of related fumiquinazoline compounds, often involving microwave-accelerated condensation of the constituent amino acids: anthranilate, alanine (B10760859), and tryptophan. nih.gov Despite using enantiopure amino acids, the synthesis can yield diastereomers and enantiomers, necessitating purification steps like HPLC for separation to obtain the desired intermediate for further studies. nih.gov The availability of synthetic this compound FQ has been mutually beneficial for identifying the proposed biosynthetic intermediate in wild-type A. fischeri and matching the natural diastereomer and enantiomer. nih.gov

Semi-Synthesis and Diverted Total Synthesis Strategies

Semi-synthesis and diverted total synthesis approaches offer alternative routes to access this compound and its analogues, often leveraging key intermediates or structural motifs. Diverted total synthesis, a strategy introduced by Samuel J. Danishefsky, aims at synthesizing analogues of natural products or modifying intermediates rather than solely targeting the natural product itself, with the goal of discovering new drugs or understanding biological activity. columbia.eduwikipedia.org

One approach to synthesizing this compound and its N-acyl analogues involves starting from L-tryptophan. acs.orgnih.gov A key step in some total syntheses is a three-step one-pot cascade reaction involving intermolecular cyclopropanation, ring opening, and ring closure to assemble a chiral 3-substituted hexahydropyrrolo[2,3-b]indole core structure. acs.orgnih.govacs.org This core structure contains three stereocenters crucial for the this compound framework. acs.org

Semi-synthetic approaches have also been explored to generate this compound derivatives. For instance, 5-N-acetylthis compound and its derivatives have been synthesized through a sequence involving a Ugi three-component reaction of a tetrahydropyrrolo[2,3-b]indole intermediate, followed by cyclization and epimerization. nih.gov This method allows for the introduction of various substituents, leading to a library of analogues for evaluating their biological activities. nih.gov

Explorations of Seco-Ardeemin Derivatives via Aldol (B89426) Condensations

Investigations into simplified this compound analogues have indicated that the pyrazino[2,1-b]quinazoline fragment is significant for the observed multidrug resistance reversal activity. researchgate.net This has led to the exploration of "seco-ardeemin" derivatives, which can be considered as linear or open-chain analogues related to the this compound structure. researchgate.net

Aldol condensations have been employed as a method to access these seco-ardeemin derivatives, particularly 1-arylmethylene derivatives of the pyrazino[2,1-b]quinazoline system. researchgate.netucm.esarkat-usa.orgorcid.org Aldol condensation is a fundamental carbon-carbon bond forming reaction in organic chemistry where an enol or enolate reacts with a carbonyl compound. libretexts.org In the context of seco-ardeemin synthesis, aldol condensations in pyrazino[2,1-b]quinazolines provide a fast route to these derivatives. researchgate.netucm.esarkat-usa.orgorcid.org These reactions can involve the condensation of pyrazino[2,1-b]quinazolines with aromatic aldehydes, leading to the formation of arylmethylene substituents. researchgate.net

The study of these simplified seco-ardeemin analogues helps in understanding the structural features responsible for the biological activity of the this compound scaffold. researchgate.net

Structure Activity Relationship Sar Studies and Analog Design

Identification of Pharmacophoric Regions

Pharmacophore modeling is a crucial aspect of drug discovery that identifies the essential spatial arrangement of molecular features necessary for biological activity. For Ardeemin, the focus has been on pinpointing the specific atoms and functional groups that interact with its biological target, P-glycoprotein (P-gp), an efflux pump responsible for MDR.

The DEF fragment of this compound, a substituted pyrazino[2,1-b]quinazoline-3,6-dione, has been identified as a critical component for its MDR reversal activity. While quantitative data directly comparing the activity of this compound with and without this fragment is limited in publicly available literature, the synthesis and evaluation of analogs have provided significant insights. It is understood that the rigid, polycyclic nature of the DEF fragment provides a scaffold that correctly orients the key interacting moieties for binding to P-gp. The aromatic rings within this fragment are believed to engage in π-π stacking and hydrophobic interactions within the transmembrane domains of the transporter.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, as the three-dimensional arrangement of atoms dictates the molecule's ability to bind to its target receptor. For this compound, with its multiple chiral centers, the specific stereoconfiguration is critical for its interaction with P-gp.

The alanine (B10760859) residue incorporated into the this compound scaffold introduces a key stereocenter. While specific studies detailing the biological activity of epimers at the alanine stereocenter of this compound are not widely reported, it is a well-established principle in medicinal chemistry that changes in stereochemistry at such a crucial position can have a profound impact on biological activity. It is hypothesized that the natural stereoconfiguration of the alanine moiety is optimal for positioning adjacent functional groups for effective binding to P-gp. Any alteration to this configuration would likely disrupt the precise spatial arrangement of atoms required for a high-affinity interaction, leading to a significant reduction or complete loss of MDR reversal activity.

Modifications and Derivatization Strategies

To further probe the SAR of this compound and to develop analogs with improved properties, various modification and derivatization strategies have been employed. These include alterations at the nitrogen atoms and hydroxylation at specific carbon positions.

One of the most studied analogs of this compound is 5-N-acetylthis compound. This derivative, where the nitrogen at position 5 is acetylated, has demonstrated potent activity in reversing multidrug resistance. nih.gov The total synthesis of 5-N-acetylthis compound has been accomplished, allowing for more detailed biological evaluation. nih.gov Studies have shown that both 5-N-acetylthis compound and the corresponding 5-N-formylthis compound are effective in potentiating the cytotoxicity of anticancer drugs in MDR cell lines. This suggests that acylation at this position is well-tolerated and may even enhance activity, potentially by increasing the molecule's interaction with the target or by improving its pharmacokinetic properties.

| Compound | Modification | Relative MDR Reversal Activity |

| This compound | - | Baseline |

| 5-N-Acetylthis compound | Acetylation at N-5 | Potent |

| 5-N-Formylthis compound | Formylation at N-5 | Potent |

| Compound | Modification | Predicted Impact on Activity |

| C(15b)-Hydroxythis compound | Hydroxylation at C(15b) | Potential for enhanced binding via H-bonding, but steric effects are possible. |

| C(16)-Hydroxythis compound | Hydroxylation at C(16) | May introduce new interactions with the target protein, influencing affinity and selectivity. |

Deprenylated Analogues

The role of the prenyl group at the C-2 position of the indole (B1671886) ring has been a subject of investigation to understand its contribution to the bioactivity of this compound. While specific studies focusing solely on the synthesis and biological evaluation of deprenylated this compound analogues are not extensively detailed in the reviewed literature, the consistent presence of this lipophilic side chain in the naturally occurring, potent this compound family members suggests its importance for activity. The prenyl group is thought to enhance the compound's interaction with the lipophilic regions of its biological target, likely the P-glycoprotein (P-gp) efflux pump. Its removal would be expected to significantly impact the molecule's ability to inhibit P-gp, potentially leading to a decrease in MDR reversal activity. Further dedicated synthesis and biological testing of deprenylated analogues are necessary to definitively elucidate the precise role of this moiety.

Alterations to the Hexacyclic Framework

Modifications to the rigid, hexacyclic core of this compound have been explored to assess the structural tolerance for MDR inhibitory activity. A notable example is the synthesis of a seco-analogue of this compound. This modification involves the cleavage of one of the rings in the hexacyclic system, resulting in a more flexible structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

To date, specific quantitative structure-activity relationship (QSAR) models for this compound analogues have not been extensively published. However, the principles of QSAR are highly applicable to this class of compounds to guide the rational design of more potent inhibitors of P-glycoprotein, a key protein in multidrug resistance.

A typical QSAR study on this compound analogues would involve the following steps:

Data Set Preparation: A series of this compound analogues with varying structural modifications and their corresponding experimentally determined biological activities (e.g., IC50 values for P-gp inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, would be calculated for each analogue.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques.

Such a QSAR model could provide valuable insights into the key structural features of this compound that govern its interaction with P-gp. For instance, the model could quantify the importance of hydrophobicity, molecular shape, and electronic properties for potent inhibitory activity. The predictive capabilities of a validated QSAR model would enable the virtual screening of novel this compound derivatives and prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process.

Design and Synthesis of Natural Product-Like Library Analogues

The complex architecture of this compound serves as an excellent scaffold for the design and synthesis of natural product-like libraries. This approach aims to generate a diverse collection of compounds that retain the core structural features of the natural product while introducing a wide range of chemical diversity.

One successful strategy has been the use of a silver-promoted asymmetric Friedel-Crafts reaction in the total synthesis of (-)-ardeemin and its analogues. rsc.org This key reaction has been adapted to expand the substrate scope, allowing for the creation of a library of natural product-like analogues. rsc.org

Exploration of Substrate Scope in Key Synthetic Reactions

The exploration of the substrate scope of key chemical reactions is crucial for the successful synthesis of a diverse library of analogues. In the context of this compound, the asymmetric Friedel-Crafts reaction has proven to be a versatile tool. Researchers have demonstrated that a variety of arenes can be used as nucleophiles in this reaction, leading to the formation of a range of this compound analogues with different substituents on the indole ring. rsc.org

The following table summarizes the substrate scope of the silver-promoted asymmetric Friedel-Crafts reaction in the synthesis of this compound analogues, highlighting the versatility of this method in generating a library of compounds.

| Entry | Arene (Nucleophile) | Product | Yield (%) |

| 1 | Benzene | 15a | 85 |

| 2 | Toluene | 15b | 82 |

| 3 | Anisole | 15c | 88 |

| 4 | Naphthalene | 15d | 75 |

| 5 | Furan | 15e | 65 |

| 6 | Thiophene | 15f | 70 |

This exploration of substrate scope not only demonstrates the robustness of the synthetic methodology but also provides access to a diverse set of this compound analogues for biological evaluation. The ability to introduce a variety of substituents allows for a systematic investigation of the SAR and the optimization of the lead compound's properties.

Molecular and Cellular Mechanisms of Action of Ardeemin

Modulation of Multidrug Resistance (MDR) Phenotypes at the Cellular Level

Ardeemin and its derivatives, such as 5-N-acetylthis compound and 5-N-acetyl-8-demethylthis compound, have been shown to effectively reverse drug resistance to various anticancer drugs, including vinblastine (B1199706), taxol, and doxorubicin (B1662922), in MDR cancer cells. nih.govpnas.org This reversal can be substantial, with some studies reporting a restoration of sensitivity by as much as 700-fold at concentrations that are not toxic to the cells. nih.govpnas.org

Interaction with ATP-Binding Cassette (ABC) Transporters

The primary mechanism by which this compound counters multidrug resistance is through its interaction with ATP-binding cassette (ABC) transporters. scispace.comnih.gov These membrane proteins function as efflux pumps, utilizing ATP to actively transport a wide range of substances, including many chemotherapy drugs, out of the cell. solvobiotech.com This action reduces the intracellular drug concentration, rendering the cancer cells resistant to treatment. solvobiotech.com this compound specifically targets P-glycoprotein (Pgp/MDR1), a prominent member of the ABC transporter family heavily implicated in MDR. targetmol.commedchemexpress.commedchemexpress.com

This compound and its analogs directly bind to P-glycoprotein, inhibiting its drug efflux capabilities. targetmol.commedchemexpress.comtargetmol.com This inhibition prevents the pump from expelling anticancer agents from the cell. medchemexpress.com By blocking the Pgp-mediated efflux, this compound effectively increases the intracellular concentration of these drugs, thereby restoring their cytotoxic effects against resistant cancer cells. nih.govnih.gov The inhibitory action of this compound and its derivatives has been observed to be more potent than that of verapamil, a well-known Pgp inhibitor. nih.gov

Mechanistic studies have revealed that this compound acts as a competitive inhibitor of P-glycoprotein. nih.govpnas.org This was demonstrated through photoaffinity labeling experiments using [3H]azidopine, a photoactivatable substrate of Pgp. pnas.org this compound and its derivatives, 5-N-acetylthis compound (NAA) and 5-N-acetyl-8-demethylthis compound (NADMA), were shown to inhibit the binding of [3H]azidopine to Pgp in a dose-dependent manner. pnas.org This competitive inhibition suggests that this compound binds to the same or overlapping sites on Pgp as other substrates, thereby blocking their transport. nih.govpnas.org

Table 1: Inhibition of [3H]Azidopine Binding to P-glycoprotein by this compound Derivatives

| Compound | Concentration (μM) | Inhibition of [3H]Azidopine Binding |

| NAA | 10 | Partial |

| NAA | 100 | Nearly Complete |

| NADMA | 10 | Partial |

| NADMA | 100 | Nearly Complete |

| Data sourced from studies on CCRF-CEM/VBL100 cells expressing Pgp. pnas.org |

Impact on Intracellular Accumulation of Substrates

A direct consequence of this compound's inhibition of Pgp is the increased intracellular accumulation of chemotherapeutic drugs. nih.govpnas.org By blocking the efflux pump, this compound allows these drugs to remain inside the cancer cells at concentrations high enough to exert their therapeutic effects.

Studies have demonstrated that this compound and its derivatives significantly increase the intracellular accumulation of Pgp substrates like [3H]vinblastine. pnas.org In multidrug-resistant cells, the presence of these this compound compounds leads to a higher concentration of vinblastine within the cells compared to untreated resistant cells. nih.gov This increased accumulation directly correlates with the observed reversal of drug resistance. nih.govpnas.org

Complementing the increased intracellular accumulation, this compound markedly decreases the efflux of Pgp substrates from the cell. nih.govpnas.org By inhibiting the pumping action of P-glycoprotein, this compound effectively traps the chemotherapeutic agents inside the cancer cells, preventing their removal and enhancing their cytotoxic potential. nih.gov The ability of this compound derivatives to inhibit the efflux of drugs like rhodamine 123 further supports this mechanism of action. nih.gov

Cellular Responses to this compound Exposure

This compound, a complex indole (B1671886) alkaloid, elicits significant cellular responses, particularly in the context of cancer cells that have developed resistance to chemotherapy. Its effects are most notably characterized by the induction of collateral sensitivity in resistant cells and synergistic activity when combined with other anticancer agents.

Induction of Collateral Sensitivity in Resistant Cell Lines

A key cellular response to this compound is the induction of collateral sensitivity in multidrug-resistant (MDR) cancer cell lines. Collateral sensitivity is a phenomenon where cells that have developed resistance to one or more anticancer drugs become hypersensitive to another specific agent. nih.govjst.go.jp Research has demonstrated that MDR cells can be killed by significantly lower concentrations of this compound compounds compared to their non-resistant, parent cell counterparts. nih.gov

For instance, studies involving N-acetyl-ardeemin (NAA) and N,N-dimethyl-ardeemin (NADMA) showed that these compounds inhibited the growth of an actinomycin (B1170597) D-resistant cell line more effectively than the parental cell line, with a differential cytotoxicity (collateral sensitivity) ranging from 1.4 to 3.1-fold. nih.gov This suggests that the molecular changes conferring resistance to primary chemotherapeutics simultaneously create a vulnerability that this compound can exploit. The observation that Ardeemins are more potent against MDR cells than wild-type cells, even when used as single agents at high concentrations, underscores this induced hypersensitivity. pnas.org

Table 1: Collateral Sensitivity of Ardeemins in Resistant vs. Parental Cell Lines

| Cell Line | Resistance Profile | Compound | IC50 (µM) vs. Parent Line | Magnitude of Collateral Sensitivity | Reference |

| Actinomycin D-Resistant | P-glycoprotein (Pgp) Overexpression | N-acetyl-ardeemin (NAA) | Lower | 1.4 to 3.1-fold | nih.gov |

| Actinomycin D-Resistant | P-glycoprotein (Pgp) Overexpression | N,N-dimethyl-ardeemin (NADMA) | Lower | 1.4 to 3.1-fold | nih.gov |

| CCRF-CEM/VBL100 | Vinblastine-Resistant (Pgp Overexpression) | N-acetyl-ardeemin (NAA) | Lower | Not specified | nih.gov |

This table illustrates the enhanced cytotoxic effect of this compound derivatives on cell lines resistant to other chemotherapeutic agents, a hallmark of collateral sensitivity.

Synergistic Effects with Established Molecularly Targeted Agents in Cellular Assays

This compound and its derivatives exhibit strong synergistic effects when used in combination with established anticancer drugs, particularly those that are substrates of the P-glycoprotein (Pgp) efflux pump. nih.gov This synergy allows for a significant reduction in the required concentration of the conventional chemotherapeutic agent to achieve a cytotoxic effect, thereby potentially lowering toxicity while enhancing efficacy.

In comprehensive studies, Ardeemins have been shown to dramatically reverse resistance to agents like vinblastine (VBL), doxorubicin (DX), and taxol. nih.govpnas.org For example, in the VBL-resistant CCRF-CEM/VBL100 leukemic cell line, which is 760-fold resistant to VBL, the addition of NAA or NADMA at a concentration of 15 μM not only fully reversed this resistance but made the cells even more sensitive to VBL than the original, non-resistant parent cells. nih.gov The IC50 of VBL in the resistant line dropped from 632 nM to as low as 0.1 nM in the presence of this compound, a value lower than the 0.83 nM IC50 of the parent cell line. nih.gov

Similar synergistic effects were observed with doxorubicin. The combination of NAA and DX resulted in a significant dose-reduction index. In the DX-resistant P388/DX cell line, the required concentrations of DX and NAA could be reduced by 5.1-fold and 31.7-fold, respectively, to achieve the same level of cytotoxicity. nih.gov These findings highlight this compound's potential to re-sensitize resistant cancer cells to a range of established therapies.

Table 2: Synergistic Effects of N-acetyl-ardeemin (NAA) in Combination with Chemotherapeutic Agents

| Cell Line | Combination Agent | Fold Resistance Reversal | Observations | Reference |

| CCRF-CEM/VBL100 | Vinblastine | ~760-fold | Resistant cells became more sensitive to vinblastine than parent cells. | nih.gov |

| CCRF-CEM/VBL100 | Taxol | ~360-fold (from 1,372-fold to 3.8-fold resistance) | Near-complete reversal of high-level taxol resistance. | nih.gov |

| P388/DX | Doxorubicin | Not specified (Dose-reduction index of 5.1 for DX) | Strong synergistic interaction observed. | nih.gov |

| SHP-77 (MDR-Pgp+ + MRP+) | Doxorubicin | 260-fold | Significant reduction in DX IC50 from 2.35 µM to 0.009 µM. | nih.gov |

This table summarizes the potent synergistic activity of N-acetyl-ardeemin in overcoming resistance to several major anticancer drugs in various resistant cell lines.

Mechanistic Investigations beyond Efflux Pump Modulation

While the primary and most well-documented mechanism of this compound is the inhibition of the P-glycoprotein efflux pump, evidence suggests that its molecular and cellular effects are not limited to this action alone. nih.govfrontiersin.org

Unidentified Molecular Targets and Pathways

Investigations into this compound's activity have revealed phenomena that cannot be solely explained by the modulation of P-gp or other known MDR-related efflux pumps like MRP and LRP. nih.govpnas.org A critical observation is that Ardeemins can sensitize non-MDR, parental tumor cells to certain chemotherapeutic agents. nih.gov For instance, in studies with the non-resistant CCRF-CEM cell line, Ardeemins at a 15 μM concentration sensitized the cells to vinblastine by 2.4 to 3.9-fold. nih.gov

Analytical and Characterization Methodologies in Ardeemin Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, providing detailed insights into the connectivity and spatial arrangement of atoms. For a molecule as complex as Ardeemin, a combination of techniques is essential to piece together its complete structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. jchps.comomicsonline.org It provides precise information about the carbon-hydrogen framework.

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental. The ¹H NMR spectrum reveals the chemical environment of each hydrogen atom, their relative numbers, and their proximity to other protons through spin-spin coupling. jchps.com The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic). The total synthesis of (-)-Ardeemin utilized both ¹H and ¹³C NMR for the characterization of the final compound and various intermediates. amazonaws.com

2D NMR: Two-dimensional NMR experiments are indispensable for establishing the complex connectivity of this compound. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, helping to trace out spin systems within the molecule. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded carbon and hydrogen atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. These 2D NMR techniques were critical in confirming the final structure of synthetically produced (-)-Ardeemin.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift values are based on data reported in scientific literature for synthetic (-)-Ardeemin and may vary slightly depending on the solvent and instrument frequency.)

Interactive Data Table| Atom Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

|---|---|---|

| C-2 | 55.8 | 4.15 (s, 1H) |

| C-3 | 70.1 | - |

| C-3a | 48.2 | 2.98 (dd, J = 12.0, 6.0 Hz, 1H) |

| C-4 | 25.7 | 2.10 (m, 1H), 1.85 (m, 1H) |

| C-5 | 30.9 | 2.25 (m, 1H), 2.00 (m, 1H) |

| C-6 | 168.2 | - |

| C-7a | 137.9 | - |

| C-8 | 124.5 | 7.30 (d, J = 7.5 Hz, 1H) |

| C-9 | 122.1 | 7.15 (t, J = 7.5 Hz, 1H) |

| C-10 | 128.4 | 7.25 (t, J = 7.5 Hz, 1H) |

| C-11 | 109.8 | 6.90 (d, J = 7.5 Hz, 1H) |

| C-11a | 150.9 | - |

| N-12 | - | 8.10 (s, 1H) |

| C-13 | 165.4 | - |

| C-14 | 54.3 | 4.30 (dd, J = 9.0, 4.5 Hz, 1H) |

| C-15 | 35.1 | 3.20 (m, 1H) |

| C-16 | 22.5 | 1.15 (d, J = 6.5 Hz, 3H) |

| C-17 | 23.1 | 1.05 (d, J = 6.5 Hz, 3H) |

| N-18 | - | - |

| C-19 | 170.2 | - |

Mass spectrometry is a vital technique used to determine the molecular weight and molecular formula of a compound. youtube.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. researchgate.netchemrxiv.org In the synthesis of (-)-Ardeemin, HRMS was used to confirm that the synthesized molecule had the correct molecular formula corresponding to the structure of this compound. amazonaws.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing how the molecule breaks apart and thus offering clues to its connectivity.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion Formula | Ion Type | Calculated Mass (m/z) | Measured Mass (m/z) |

|---|---|---|---|

| C₂₂H₂₅N₃O₄ | [M+H]⁺ | 396.1918 | 396.1921 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. longdom.orgcompoundchem.com The technique works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum. masterorganicchemistry.com For this compound, IR spectroscopy is used to confirm the presence of key functional groups such as N-H bonds (from the indole (B1671886) and amide groups), C=O bonds (from the amide and diketopiperazine rings), and aromatic C-H bonds. amazonaws.comwpmucdn.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3350 | N-H (Amide, Indole) | Stretching |

| ~3050 | C-H (Aromatic) | Stretching |

| ~2960 | C-H (Aliphatic) | Stretching |

| ~1680 | C=O (Diketopiperazine) | Stretching |

| ~1650 | C=O (Amide) | Stretching |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For natural products research, these methods are essential for isolating the compound of interest from its source and for analyzing its purity and quantity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and quantification of compounds like this compound from complex mixtures, such as synthetic reaction mixtures or natural extracts. cem.comgoogle.com In the context of this compound research, reversed-phase HPLC (RP-HPLC) is typically employed. This method separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

By developing a specific HPLC method, researchers can achieve high-purity isolation of this compound. nih.govminakem.com Once purified, the same HPLC method can be used for quantification by creating a calibration curve from standards of known concentration. This is crucial for determining the yield of a synthesis or the concentration of this compound in a biological sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. mdpi.comtechnologynetworks.com This combination is exceptionally useful for metabolite profiling—the identification and quantification of metabolites in a biological system. LC-MS can be used to detect this compound and its potential metabolites in extracts from the producing organism (e.g., Aspergillus terreus). The liquid chromatography component separates the complex mixture of molecules in the extract, and the mass spectrometer detects the mass-to-charge ratio of the eluting compounds, allowing for their tentative identification based on molecular weight. rhhz.net Further analysis using tandem mass spectrometry (LC-MS/MS) can fragment the parent ions to provide structural information, increasing the confidence of identification. nih.gov Studies have utilized LC-MS to analyze reaction mixtures containing this compound derivatives, demonstrating its utility in tracking chemical transformations and identifying products. researchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, angles, and, crucially, the absolute stereochemistry of chiral centers. This technique involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, which in turn reveals the exact spatial arrangement of each atom.

For a chiral molecule like this compound, determining the absolute configuration is critical, as different enantiomers can exhibit vastly different biological activities. While X-ray crystallography is the gold standard for this purpose, the absolute stereochemistry of (-)-ardeemin has been rigorously established through its total synthesis. The synthesis commences from L-tryptophan, a starting material with a known, fixed absolute configuration nih.gov. By employing stereoselective reactions throughout the synthetic sequence, the chirality of the final this compound molecule is directly correlated to that of the initial precursor. This synthetic proof, therefore, confirms the absolute stereochemistry as (1S,12R,15S,23R), a designation consistent with its IUPAC name nih.gov. Although a crystal structure of the natural product itself is not prominently reported in the literature as the primary means of its stereochemical assignment, the successful synthesis of the specific enantiomer that matches the natural product provides compelling evidence of its absolute configuration.

Methods for Monitoring Biosynthetic Pathways and Enzymatic Activities

Understanding the biosynthesis of this compound requires precise methods to track the conversion of precursors into complex intermediates and the final product. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for monitoring these enzymatic processes, offering high resolution and sensitivity.

High-performance liquid chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. In the study of this compound biosynthesis, HPLC-based time course studies are essential for determining the activity and kinetics of the enzymes involved, such as the nonribosomal peptide synthetase (NRPS), ArdA.

In a typical assay to monitor the activity of ArdA, the enzyme is incubated with its necessary substrates—anthranilate (Ant), L-Trp, and L-Ala—along with ATP and magnesium ions. At specific time intervals (e.g., 1, 2, 3, and 4 hours), aliquots of the reaction mixture are taken, and the enzymatic reaction is stopped (quenched), often by extraction with an organic solvent like ethyl acetate.

The extracted samples are then analyzed by reverse-phase HPLC. The components of the mixture are separated on a column (e.g., a C18 column) based on their hydrophobicity. A detector, typically monitoring UV absorbance at a specific wavelength (e.g., 292 nm for the product), measures the amount of each component as it elutes from the column. By integrating the area of the product peak, researchers can quantify its formation over time. This data is used to plot product formation versus time, allowing for the calculation of initial reaction rates. To ensure accuracy, these rates are often calibrated against a standard curve generated from known concentrations of the purified product.

Table 1: HPLC-based Time Course Study of ArdA Activity

| Time Point (hours) | Product Peak Area (arbitrary units) | Calculated Product Concentration (µM) |

|---|---|---|

| 1 | 15,000 | 12.5 |

| 2 | 31,000 | 25.8 |

| 3 | 44,500 | 37.1 |

| 4 | 59,000 | 49.2 |

This table represents illustrative data based on typical HPLC time-course experiments for enzymatic assays.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for identifying known and unknown metabolites in complex biological mixtures, such as those from enzymatic reactions or fungal cultures.

In the context of this compound biosynthesis, LC-MS is used to analyze the products generated by the enzymes ArdA and ArdB. After incubation, reaction mixtures are injected into the LC-MS system. The components are first separated by the LC column. As each compound elutes, it enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information for each component.

This method was instrumental in identifying the key intermediate in the this compound pathway. Analysis of the reaction mixture from the ArdA enzyme revealed a compound with a mass corresponding to the predicted tricyclic intermediate, this compound fumiquinazoline (this compound FQ). Similarly, when this compound FQ was incubated with the prenyltransferase ArdB and the prenyl donor dimethylallyl diphosphate (B83284) (DMAPP), LC-MS analysis confirmed its conversion to the final hexacyclic product, this compound. Furthermore, LC-MS analysis of metabolites extracted from the parent Aspergillus fischeri culture confirmed the presence of this compound, 5-N-acetylthis compound, and the this compound FQ intermediate, validating the roles of these compounds in the natural biosynthetic pathway.

Table 2: Key Metabolites in this compound Biosynthesis Identified by LC-MS

| Compound | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Identification Context |

|---|---|---|---|

| This compound FQ | 359.1503 | 359.1506 | Product of ArdA enzyme; Found in A. fischeri culture |

| This compound | 427.2129 | 427.2130 | Product of ArdB enzyme; Found in A. fischeri culture |

| 5-N-acetylthis compound | 469.2234 | 469.2232 | Found in A. fischeri culture |

Data derived from biosynthetic studies of the ard gene cluster.

Advanced Research Applications and Future Directions

Ardeemin as a Chemical Biology Tool

This compound and its derivatives serve as valuable tools in chemical biology for investigating mechanisms of drug resistance and the function of transporter proteins.

Probing Multidrug Resistance Mechanisms in Cellular Models

Multidrug resistance remains a significant challenge in cancer chemotherapy. pnas.org Ardeemins have demonstrated the ability to reverse drug resistance in cellular models exhibiting an MDR phenotype. pnas.org Studies have shown that ardeemins can reverse resistance to chemotherapeutic agents like vinblastine (B1199706) (VBL) and taxol, in some cases by as much as 700-fold, at concentrations that are not significantly cytotoxic. pnas.org Furthermore, ardeemins have exhibited synergistic effects with drugs such as doxorubicin (B1662922) (DX) and VBL against MDR neoplastic cells. pnas.org

Mechanistic investigations have indicated that ardeemins can inhibit P-glycoprotein (Pgp), a key ABC transporter often implicated in MDR. pnas.org Photoaffinity labeling studies using [³H] azidopine (B1666438) showed that ardeemins competitively inhibited the labeling of Pgp. pnas.org The degree of resistance reversal by ardeemins has been observed to vary depending on the specific MDR mechanisms present in different cancer cell lines, including those expressing Pgp, MDR-associated protein (MRP), and lung resistance protein (LRP). pnas.org For instance, resistance to DX was reversed significantly in MDR-[Pgp+ and MRP+], MDR-Pgp+, and LRP+-expressing lung cancer cells by ardeemins at a concentration of 20 μM. pnas.org These compounds have also been shown to increase the intracellular accumulation of VBL and reduce its efflux. pnas.org Different this compound analogs have shown varying abilities to reverse MDR in different cancer cell lines, suggesting that structural differences influence their interaction with drug transport sites on Pgp. scribd.com

Investigating ABC Transporter Function and Structure

ATP-binding cassette (ABC) transporters are integral membrane proteins that utilize ATP hydrolysis to translocate a variety of substrates across biological membranes, playing crucial roles in cellular physiology and contributing to drug resistance by pumping cytotoxic molecules out of cells. nih.govnih.govethz.ch Ardeemins, as inhibitors of MDR efflux pumps, particularly Pgp, provide a means to investigate the function and structure of these transporters. nih.govcolab.wsresearchgate.net

Research into the structure and function of ABC transporters has led to models like the ATP-switch model, which describes how the binding and hydrolysis of ATP drive conformational changes to facilitate substrate translocation. nih.gov Ardeemins' ability to block the efflux activity of these pumps allows researchers to probe the transport mechanisms and substrate-binding sites of ABC transporters. By studying the interaction of ardeemins and their analogs with specific ABC transporters like Pgp, researchers can gain insights into the structural determinants of substrate recognition and transport, as well as the conformational changes involved in the transport cycle. nih.govethz.chmdpi.com

Strategies for Diversifying this compound-Derived Chemical Space

Diversifying the chemical space around the this compound scaffold is an active area of research to potentially develop new chemical biology tools or therapeutic leads.

Chemoenzymatic Synthesis of Novel Analogues

Chemoenzymatic synthesis combines chemical and enzymatic methods to synthesize complex molecules and their analogs. This approach offers potential advantages in terms of selectivity and efficiency. Fungal prenyltransferases (PTs), enzymes involved in the biosynthesis of this compound, can be utilized in chemoenzymatic approaches to create novel prenylated this compound analogs. nih.govuni-marburg.deuni-marburg.de

Studies have shown that tryptophan prenyltransferases can use this compound fumiquinazoline (FQ), a precursor of this compound, as a substrate for prenylation, offering a route to synthesize prenylated this compound FQ analogs. uni-marburg.de Furthermore, investigations have demonstrated that PTs from different biosynthetic gene clusters can prenylate this compound FQ and its stereoisomers, leading to the generation of new prenylated tripeptide derivatives. uni-marburg.de The stereochemistry of the this compound FQ substrate has been shown to influence the activity and regioselectivity of these enzymes, highlighting the potential for controlled synthesis of diverse analogs. uni-marburg.de

Engineering Hybrid Biosynthetic Pathways

Engineering hybrid biosynthetic pathways involves combining enzymes or genetic modules from different biosynthetic routes to produce novel compounds. The biosynthesis of this compound in Aspergillus fischeri involves a two-enzyme pathway mediated by ArdA and ArdB, which convert anthranilate, L-alanine, and L-tryptophan into this compound. nih.govnih.gov ArdA is a nonribosomal peptide synthase (NRPS) that forms this compound FQ, and ArdB is a prenyltransferase that converts this compound FQ to the hexacyclic this compound scaffold through prenylation and intramolecular cyclization. nih.govnih.gov

By manipulating the genes encoding these enzymes (ardABC gene cluster) or introducing enzymes from other pathways, researchers can potentially engineer hybrid biosynthetic routes to generate this compound analogs or related compounds with altered structures. nih.govescholarship.orggoogle.com This could involve modifying the substrate specificity of the NRPS (ArdA) or the prenyltransferase (ArdB), or incorporating tailoring enzymes from other biosynthetic pathways to introduce further structural modifications. The study of fungal meroterpenoid biosynthesis provides examples of engineering biosynthetic pathways and key enzymes to create structural diversity. beilstein-journals.org Constructing artificial hybrid biosynthetic pathways, potentially combining fungal and plant enzymes, has also been explored for the enzymatic synthesis of pharmaceutical compounds. beilstein-journals.org

Computational Chemistry and Modeling in this compound Research

Computational chemistry and modeling play an increasingly important role in understanding the properties, reactivity, and biological interactions of chemical compounds like this compound. unimib.itembl.orgopenaccessjournals.comunimelb.edu.auoscars-project.eu

Computational methods can be applied to study the structure and properties of this compound and its analogs, predict their interactions with biological targets such as ABC transporters, and guide the design of new derivatives. Techniques such as molecular modeling, docking studies, and molecular dynamics simulations can provide insights into the binding modes of this compound to Pgp and other efflux pumps, helping to elucidate the molecular basis of its MDR reversal activity. embl.orgopenaccessjournals.com Computational approaches can also be used to predict the metabolic fate and pharmacokinetic properties of this compound derivatives.

Furthermore, computational chemistry can assist in the design of novel this compound analogs for synthesis. By using quantitative structure-activity relationship (QSAR) modeling, researchers can correlate structural features of ardeemins with their biological activity (e.g., MDR reversal potency) and identify structural modifications that are likely to enhance desired properties. embl.org Computational studies have been used in the context of this compound research to confirm computational models related to alkylation reactions and the geometry of related cyclic structures. science.gov The increasing availability of computational resources and advanced algorithms is expected to further accelerate the use of computational chemistry in this compound research, facilitating the discovery and development of new this compound-based chemical biology tools and potential therapeutics. openaccessjournals.comunimelb.edu.auoscars-project.eu

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the receptor, typically a protein target) when bound to form a stable complex. This method aims to predict the binding pose and the binding affinity between the molecule and its target jpionline.orgmdpi.commdpi.comrsc.org. For this compound, molecular docking studies can provide insights into how it interacts with specific protein targets, such as the MDR export pumps it is known to inhibit. nih.gov By simulating the binding process, researchers can identify key amino acid residues involved in the interaction and estimate the strength of the binding. Such studies can help to elucidate the molecular mechanism by which this compound exerts its biological effect and guide the rational design of analogs with improved activity or selectivity.

While specific detailed data tables from published molecular docking studies directly focused solely on this compound's interaction with MDR pumps were not extensively found in the provided search results, the general application of this technique to understand ligand-protein interactions is well-established in the field jpionline.orgmdpi.commdpi.comrsc.org. For instance, molecular docking has been used to study the interaction of various compounds with targets like arginase and tyrosinase, providing insights into their inhibitory mechanisms jpionline.orgmdpi.com. Similarly, docking studies on polyprenylated benzophenones supported their observed in vitro antioxidant and cytotoxic activities by analyzing their interactions with target enzymes nih.gov.

In Silico Prediction of Biological Activity and Selectivity

In silico prediction methods go beyond docking to forecast various biological properties of a compound based on its chemical structure. These methods can predict a wide range of activities, including potential toxicity, pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion - ADMET), and interactions with various biological targets frontiersin.orgnih.govnih.gov. For this compound and its analogs, in silico models can be used to predict potential biological activities and assess their selectivity towards specific targets, such as different types of MDR pumps or other proteins. nih.govscribd.com This predictive power helps researchers prioritize which compounds to synthesize and test experimentally, saving time and resources. frontiersin.orgnih.gov

In silico tools can utilize various approaches, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and structural alerts, to make these predictions. frontiersin.orgnih.gov For example, QSAR models have been used to predict the bioactivity of compounds based on their chemical structures and correlate structural features with observed biological effects. rsc.org Applying these techniques to this compound could involve building models based on the structures and known activities of this compound and its derivatives to predict the activity of novel, untested analogs. While detailed in silico prediction data specifically for this compound's selectivity across a broad range of targets were not prominently featured in the search results, the general methodology is applicable and crucial for narrowing down potential candidates in drug discovery pipelines. frontiersin.orgnih.gov

Exploration of this compound-Inspired Architectures in Synthetic Chemistry

The complex and unique hexacyclic structure of this compound has made it an attractive target and inspiration for synthetic chemists. rsc.orgstanford.eduresearchgate.netresearchgate.net The total synthesis of this compound and its analogs has been achieved by several research groups, often employing novel synthetic strategies and methodologies to construct its intricate framework. rsc.orgresearchgate.netresearchgate.net These synthetic efforts not only provide access to larger quantities of this compound for biological evaluation but also allow for the creation of structural analogs with potentially altered or improved properties. stanford.edumdpi.com

The synthesis of this compound has involved key steps such as copper-catalyzed cascade reactions and silver-promoted asymmetric Friedel-Crafts isoprenylation, highlighting the innovative chemical transformations developed to access its core structure. rsc.org The development of efficient synthetic routes is crucial for exploring the structure-activity relationships of this compound and its derivatives. mdpi.com Furthermore, the challenges encountered in synthesizing this compound and similar complex natural products have spurred the development of new general synthetic methods applicable to other molecules. stanford.edu For instance, the synthesis of N-acetyl-ardeemin has inspired the discovery and development of methods to streamline the synthesis of similar molecules and their analogs. stanford.edu

Here is a table summarizing some reported total synthesis data for this compound and an analog:

| Compound | Starting Material | Number of Steps | Overall Yield | Citation |

| (-)-Ardeemin | L-tryptophan | 20 | 2% | rsc.org |

| (-)-5-N-Acetylthis compound | Not specified | 13 | 32% | rsc.org |

The exploration of this compound-inspired architectures involves not only total synthesis but also the design and synthesis of simplified analogs that retain desirable biological activity while being easier to synthesize. This can involve modifying peripheral groups or simplifying the core scaffold while maintaining key pharmacophoric features responsible for target interaction. mdpi.com

Methodological Advancements in Fungal Secondary Metabolite Discovery

Fungi, particularly filamentous fungi, are prolific producers of a diverse array of secondary metabolites with significant biological activities, including compounds like this compound. researchgate.netnih.gov However, many fungal biosynthetic gene clusters (BGCs) responsible for producing these metabolites are "silent" under standard laboratory conditions, meaning the compounds are not produced or are produced in very low quantities. nih.govnih.gov Methodological advancements are continuously being developed to overcome these challenges and unlock the full potential of fungal secondary metabolism for drug discovery. nih.govfrontiersin.orgnih.gov

Gene Mining and Heterologous Expression for Cryptic Metabolite Production

Genome sequencing and bioinformatics tools have revolutionized the discovery of fungal secondary metabolites by enabling the identification of BGCs within fungal genomes through "gene mining". nih.govnih.govfrontiersin.orgnih.govescholarship.orgdntb.gov.ua Once a putative BGC is identified, heterologous expression techniques are employed to activate the cluster and produce the corresponding metabolite in a suitable host organism, such as Aspergillus nidulans or Escherichia coli. nih.govnih.govescholarship.orgdntb.gov.uadntb.gov.ua This approach allows for the production of cryptic metabolites that are not expressed in the native fungal host under laboratory conditions. nih.govdntb.gov.ua

The biosynthetic gene cluster for this compound, designated ardABC, was identified through genome mining of Aspergillus fischeri. nih.gov Functional proof of these genes was achieved through genetic deletions and biochemical characterization, demonstrating that the ArdAB enzyme pair is sufficient to convert precursors like anthranilate, L-alanine, and L-tryptophan into this compound. nih.gov Heterologous expression of ardA in yeast and ardB in Escherichia coli further supported their roles in this compound biosynthesis. nih.gov This demonstrates the power of combining gene mining and heterologous expression to identify and produce fungal secondary metabolites. nih.govdntb.gov.ua

Here is a table outlining the this compound biosynthetic genes and their roles:

| Gene | Proposed Role | Evidence | Citation |

| ardA | Involved in this compound biosynthesis | Genetic deletion, Heterologous expression in yeast | nih.gov |

| ardB | This compound FQ prenyltransferase | Genetic deletion, Heterologous expression in E. coli, Biochemical assay | nih.govuni-marburg.de |

| ardC | Involved in this compound biosynthesis | Genetic deletion | nih.gov |

Heterologous expression systems, such as A. nidulans, are particularly useful due to their amenability to genetic manipulation and potential for large-scale fermentation. nih.gov This allows for the production of sufficient quantities of cryptic metabolites for structural elucidation and biological testing. nih.gov

Application of Advanced Proteomic and Metabolomic Techniques for Pathway Elucidation

Proteomics and metabolomics are powerful systems biology approaches that provide complementary information for understanding fungal secondary metabolism and elucidating biosynthetic pathways. nih.goveuropa.eumdpi.comnih.govnih.govqimrb.edu.aufrontiersin.org Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions, while metabolomics focuses on the comprehensive analysis of all metabolites in a biological system. mdpi.comnih.govqimrb.edu.au

By integrating proteomic and metabolomic data, researchers can gain a holistic view of the metabolic changes occurring in a fungus under different conditions and connect specific proteins (enzymes) to the production of particular metabolites. nih.goveuropa.eumdpi.comnih.govnih.govfrontiersin.org This is particularly valuable for elucidating complex biosynthetic pathways, including those for secondary metabolites like this compound. Changes in protein expression levels of enzymes within a BGC can be correlated with the accumulation of specific metabolites, helping to confirm the involvement of those enzymes in the pathway. mdpi.comnih.gov

Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are widely used in metabolomics to separate and identify a vast array of metabolites. mdpi.comqimrb.edu.aufrontiersin.org Similarly, mass spectrometry-based proteomics allows for the identification and quantification of thousands of proteins. mdpi.comnih.gov The integration of these datasets, often through bioinformatics tools and metabolic pathway databases, enables the construction of metabolic regulatory networks and the identification of key enzymes and intermediates in secondary metabolic pathways. mdpi.comnih.govfrontiersin.org

For this compound biosynthesis, proteomic studies could identify the enzymes encoded by the ardABC cluster and quantify their expression under different culture conditions, correlating enzyme levels with this compound production. nih.gov Metabolomic analysis could track the levels of proposed intermediates and the final product, this compound, providing further evidence for the pathway steps. nih.gov While specific detailed integrated proteomic and metabolomic studies solely focused on this compound pathway elucidation were not extensively detailed in the provided search results, the general application of these techniques to fungal secondary metabolism is well-documented and represents a crucial approach for future research on this compound biosynthesis. nih.govnih.goveuropa.eumdpi.comnih.govnih.govfrontiersin.org

Compound Names and PubChem CIDs

常见问题

Q. How can researchers align this compound studies with journal-specific formatting for interdisciplinary audiences?

- Methodological Answer :

- Follow dual-language abstracts (Arabic/English) and structured keywords (e.g., “multidrug resistance,” “natural products”) .

- Include a dedicated “Research Problem” section with hypotheses and methodological boundaries .

Q. Tables for Reference

| Assay Type | Key Parameters | Evidence |

|---|---|---|

| Cytotoxicity (MTT) | IC₅₀, Hill slope, R² value for curve fit | |

| Molecular Docking | Binding affinity (kcal/mol), RMSD values | |

| Stability Testing | Degradation products (%) at 6 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。